molecular formula C8H7N3 B12968784 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Cat. No.: B12968784
M. Wt: 145.16 g/mol
InChI Key: FKSNWMNRVITHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a fused pyridine and pyrrole ring system. The presence of a nitrile group at the 7th position further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs, which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression . The nitrile group is believed to enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is unique due to the presence of the nitrile group, which enhances its chemical reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various scientific applications .

Properties

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

InChI

InChI=1S/C8H7N3/c9-5-6-1-3-10-7-2-4-11-8(6)7/h1,3,11H,2,4H2

InChI Key

FKSNWMNRVITHLA-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=CN=C21)C#N

Origin of Product

United States

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